2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
Description
2-(4-Methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a methoxy-substituted phenyl ring attached to an ethanamine backbone and an N-linked 2,3,4-trimethoxybenzyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-5-14(6-9-16)11-12-20-13-15-7-10-17(22-2)19(24-4)18(15)23-3/h5-10,20H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOLSXLIHIQKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,3,4-trimethoxybenzylamine.
Formation of Schiff Base: The 4-methoxybenzaldehyde reacts with 2,3,4-trimethoxybenzylamine under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The same synthetic route as described above can be scaled up for industrial production.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.
Pathways: The compound can influence various cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series comprises derivatives of 2C phenethylamines (e.g., 2C-B, 2C-I) modified with an N-(2-methoxybenzyl) group. Key comparisons include:
25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)Ethanamine)
- Substitutions : Benzyl (2-methoxy), phenyl (4-iodo-2,5-dimethoxy).
- Activity: High-affinity 5-HT2A agonist (EC50 ~0.1 nM), hallucinogenic potency ~10–100× greater than LSD .
- Key Difference : The target compound replaces the 2-methoxybenzyl with a 2,3,4-trimethoxybenzyl group and lacks the iodine substitution. This increased benzyl methoxyation may enhance lipophilicity and receptor binding but could also accelerate metabolic degradation via demethylation .
30C-NBOMe HCl (2-(4-Chloro-2,5-Dimethoxyphenyl)-N-(3,4,5-Trimethoxybenzyl)Ethanamine)
Non-NBOMe Phenethylamine Derivatives
N-(3,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)Ethanamine
- Substitutions : Benzyl (3,4-dimethoxy), phenyl (4-fluoro).
- Activity: Not well-documented, but fluorinated analogs are often explored for enhanced metabolic stability.
2-(4-Methoxyphenyl)-N-[3-(Trifluoromethyl)Benzyl]Ethanamine
- Substitutions : Benzyl (3-trifluoromethyl), phenyl (4-methoxy).
- Activity: Unknown, but the trifluoromethyl group may enhance blood-brain barrier penetration due to increased lipophilicity.
- Key Difference : The absence of methoxy groups on the benzyl fragment reduces steric hindrance, possibly allowing faster receptor association kinetics .
Functional and Pharmacokinetic Comparisons
A summary of structural and functional differences is provided below:
*Calculated based on molecular formula C19H25NO3.
- Metabolism : Increased methoxy groups could lead to faster O-demethylation by cytochrome P450 enzymes, reducing half-life compared to halogenated analogs like 25I-NBOMe .
- Lipophilicity : The target compound’s cLogP (estimated ~3.5) is higher than 2-methoxy NBOMes (~2.8), suggesting improved membrane permeability but possible accumulation in adipose tissue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
